molecular formula C17H25NO3 B12003022 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol CAS No. 6972-89-0

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol

Cat. No.: B12003022
CAS No.: 6972-89-0
M. Wt: 291.4 g/mol
InChI Key: XLPOFFREQSDPEX-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol is a novel chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of curcumin pyrazole and has been synthesized through a Mannich reaction, which introduces an aminoalkyl substituent into the molecule. The presence of the morpholine ring and the methoxy and prop-2-enyl groups contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:

    Reactants: Curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine.

    Solvent: Often carried out in an aqueous or alcoholic medium.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Chemical Reactions Analysis

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and prop-2-enyl groups can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic group can interact with enzymes and receptors, modulating their activity. The morpholine ring and other substituents may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol can be compared with other similar compounds, such as:

    Curcumin: The parent compound, which has lower solubility and bioavailability.

    Curcumin Pyrazole: A derivative with enhanced biological activity but similar solubility issues.

    Other Mannich Derivatives: Compounds with similar aminoalkyl substituents that exhibit improved solubility and bioavailability.

The uniqueness of this compound lies in its combination of the morpholine ring, methoxy group, and prop-2-enyl group, which contribute to its distinctive chemical and biological properties.

Properties

6972-89-0

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol

InChI

InChI=1S/C17H25NO3/c1-5-6-14-7-15(17(19)16(8-14)20-4)11-18-9-12(2)21-13(3)10-18/h5,7-8,12-13,19H,1,6,9-11H2,2-4H3

InChI Key

XLPOFFREQSDPEX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C(=CC(=C2)CC=C)OC)O

Origin of Product

United States

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